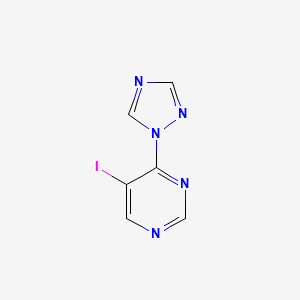
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings.
准备方法
The synthesis of 5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The triazole and pyrimidine rings can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects .
相似化合物的比较
5-Iodo-4-(1,2,4-triazol-1-yl)pyrimidine can be compared with other triazole-pyrimidine hybrids, such as:
4-(1,2,4-Triazol-1-yl)pyrimidine: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-(1,2,4-Triazol-3-yl)pyrimidine: Differently substituted triazole ring, leading to variations in its chemical and biological properties
属性
分子式 |
C6H4IN5 |
|---|---|
分子量 |
273.03 g/mol |
IUPAC 名称 |
5-iodo-4-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4IN5/c7-5-1-8-2-10-6(5)12-4-9-3-11-12/h1-4H |
InChI 键 |
NFYITPSTKQAIRS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC=N1)N2C=NC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


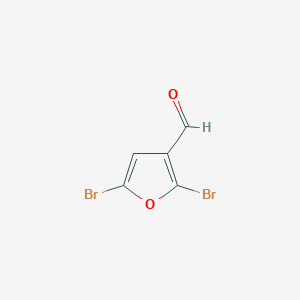
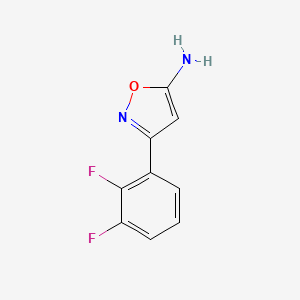
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)
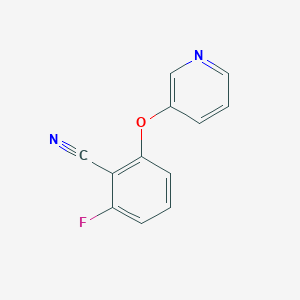
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)


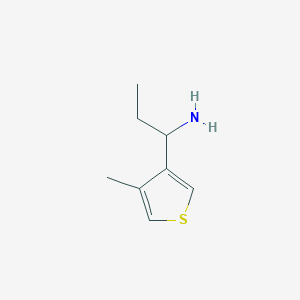
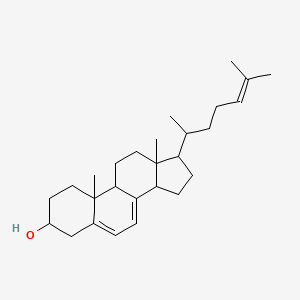
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
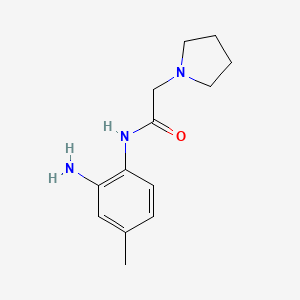
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
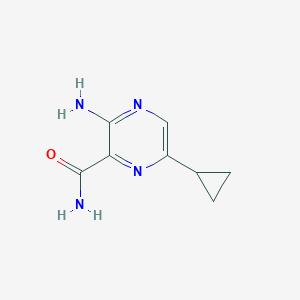
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
